(1S*,5R*)-3-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of similar bicyclic compounds often involves intricate procedures that may include 1,3-dipolar cycloadditions and subsequent modifications to introduce various functional groups. For example, Gioiello et al. (2009) described a facile one-pot synthesis of pyrazole-5-carboxylates, showcasing the utility of 1,3-dipolar cycloadditions in constructing complex molecules (Gioiello et al., 2009).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the conformation and geometric arrangement of atoms within the compound. McCabe et al. (1989) utilized X-ray analyses to examine the conformations of derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one, revealing twin-chair conformations and the effects of nucleophile-electrophile interactions on molecular geometry (McCabe et al., 1989).
Chemical Reactions and Properties
Chemical reactions involving the compound can be diverse, depending on the functional groups present and the reaction conditions. Halim and Ibrahim (2022) discussed ring opening followed by ring closure reactions in the context of synthesizing novel compounds, providing insights into the type of chemical transformations that such a molecule might undergo (Halim & Ibrahim, 2022).
properties
IUPAC Name |
(1S,5R)-3-[2-(2-ethoxyethyl)-5-methylpyrazole-3-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-4-8-22-16-7-6-15(18(22)24)12-21(13-16)19(25)17-11-14(3)20-23(17)9-10-26-5-2/h11,15-16H,4-10,12-13H2,1-3H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQCIVAJRZFEJM-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CC(=NN3CCOCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC(=NN3CCOCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
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